![molecular formula C8H12FNO B14149062 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide CAS No. 88888-22-6](/img/structure/B14149062.png)
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4-Fluorobicyclo[221]heptane-1-carboxamide is a fluorinated organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The resulting 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid can then be converted to the carboxamide derivative through standard amide formation reactions using reagents like thionyl chloride followed by ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid or ketones.
Reduction: Formation of 4-fluorobicyclo[2.2.1]heptane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Bicyclo[2.2.1]heptane-1-carboxamide: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Properties
CAS No. |
88888-22-6 |
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Molecular Formula |
C8H12FNO |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H2,10,11) |
InChI Key |
SHMQMLHLFGDBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)N)F |
Origin of Product |
United States |
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